Perfluoro-1,3-dimethylcyclohexane

Catalog No.
S539034
CAS No.
335-27-3
M.F
C8F16
M. Wt
400.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro-1,3-dimethylcyclohexane

CAS Number

335-27-3

Product Name

Perfluoro-1,3-dimethylcyclohexane

IUPAC Name

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane

Molecular Formula

C8F16

Molecular Weight

400.06 g/mol

InChI

InChI=1S/C8F16/c9-1(7(19,20)21)3(11,12)2(10,8(22,23)24)5(15,16)6(17,18)4(1,13)14

InChI Key

LOQGSOTUHASIHI-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F

solubility

Soluble in DMSO

Synonyms

Perfluoro(1,3-dimethylcyclohexane); Hexadecafluoro-1,3-dimethylcyclohexane; Cyclohexane, perfluoro-1,3-dimethyl-; Cyclohexane, decafluoro-1,3-bis(trifluoromethyl)-.

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F

The exact mass of the compound Perfluoro-1,3-dimethylcyclohexane is 399.9745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluoro-1,3-dimethylcyclohexane (CAS 335-27-3), widely known by its industrial trade name Flutec PP3, is a fully fluorinated cyclic alkane that serves as a premium inert fluid in advanced chemical synthesis, thermal management, and bioprocessing. Characterized by a boiling point of 102 °C, high dielectric strength (18 kV/mm), and exceptional chemical inertness, this compound is engineered for environments where conventional hydrocarbon solvents or water would rapidly degrade or cause electrical failure [1]. In procurement contexts, it is primarily sourced as a high-capacity oxygen vector for microbial fermentation, a non-flammable heat transfer fluid for high-voltage electronics, and a highly stable reaction medium for aggressive gas-liquid fluorination processes.

Procurement substitution with generic perfluorocarbons, such as perfluorohexane or perfluorodecalin, frequently results in process inefficiencies due to mismatched volatility, thermal limits, or gas solubility. While perfluorohexane (boiling point 56 °C) is often too volatile for mid-temperature liquid-phase reactions, the industry-standard perfluorodecalin (boiling point 142 °C) exhibits a significantly lower oxygen carrying capacity and is more susceptible to molecular fragmentation at extreme temperatures or under direct elemental fluorine exposure [1]. Consequently, substituting perfluoro-1,3-dimethylcyclohexane with these common benchmarks can lead to reduced biomass yields in fermentation, higher solvent degradation rates in fluorination reactors, or premature dielectric breakdown in high-temperature thermal management systems [2].

Resistance to Destructive Fluorination in Gas-Liquid Reactors

When utilized as a reaction medium for the direct fluorination of organic compounds, perfluoro-1,3-dimethylcyclohexane demonstrates exceptional chemical inertness compared to the industry-standard perfluorodecalin. In a gas-fluid reactor utilizing elemental fluorine at 80 °C, the destructive fluorination (degradation) rate of perfluoro-1,3-dimethylcyclohexane stabilizes at just 0.5 µg s–1 L–1, whereas perfluorodecalin degrades at 1.3 µg s–1 L–1 [1].

Evidence DimensionDegradation rate under elemental fluorine treatment at 80 °C
Target Compound Data0.5 µg s–1 L–1
Comparator Or BaselinePerfluorodecalin (1.3 µg s–1 L–1)
Quantified Difference61.5% lower degradation rate
ConditionsGas-fluid reactor with high-speed stirrer, direct exposure to elemental fluorine

Ensures minimal solvent consumption and high purity of target products when used as a reaction medium for aggressive electrophilic fluorinations.

Maximum Thermal Operating Ceiling

In high-temperature thermal management and vapor-phase applications, the molecular stability of the perfluorocarbon dictates the system's maximum operating limit. Testing in passivated metal autoclaves reveals that perfluoro-1,3-dimethylcyclohexane vapors remain stable up to 450 °C without undergoing carbon-carbon bond cleavage, outperforming perfluorodecalin which begins to thermally break down at 400 °C [1].

Evidence DimensionMaximum working temperature in inert/passivated containers
Target Compound Data450 °C
Comparator Or BaselinePerfluorodecalin (400 °C)
Quantified Difference50 °C higher thermal stability threshold
ConditionsVapor phase exposure in Nimonic 75 or passivated metal autoclaves

Allows deployment in extreme high-temperature heat transfer and vapor-phase soldering applications without risking corrosive molecular fragmentation.

Oxygen Mass Transfer Capacity for Bioprocessing

For bioprocessing and medical research requiring high oxygen mass transfer, the gas solubility of the fluid is a critical procurement metric. At 298.15 K, perfluoro-1,3-dimethylcyclohexane exhibits an Ostwald coefficient for dioxygen of 0.500, representing a significantly higher oxygen-carrying capacity than perfluorodecalin, which achieves an Ostwald coefficient of only 0.430 under identical conditions [1].

Evidence DimensionOstwald coefficient for dioxygen solubility at 298.15 K
Target Compound Data0.500 ± 0.012
Comparator Or BaselinePerfluorodecalin (0.430 ± 0.008)
Quantified Difference16.2% higher oxygen solubility
ConditionsEquilibrium gas solubility measurement at 25 °C

Provides superior oxygen delivery rates in microbial fermentation and liquid ventilation models compared to the standard perfluorodecalin baseline.

Fluorous Biphasic Catalyst Solubility and Yield

In fluorous biphasic catalysis, the solubility of heavily fluorinated ligands directly impacts catalytic turnover and product yield. When scaling up Heck couplings and hydroformylations with perfluorohexyl-substituted ligands, standard fluorous solvents often cause ligand aggregation and sluggish reactions; however, utilizing a 10:1 mixture of perfluoro-1,3-dimethylcyclohexane and DMSO fully dissolves the complex, restoring isolated product yields to 93–95% [1].

Evidence DimensionIsolated product yield in Heck/hydroformylation cross-coupling
Target Compound Data93–95% yield
Comparator Or BaselineStandard fluorous solvents (sluggish reaction, lower yields due to aggregation)
Quantified DifferenceNear-quantitative yield restoration
ConditionsRhodium-catalyzed reactions with heavily perfluorohexyl-substituted ligands

Prevents catalyst precipitation and enables efficient biphasic recycling of expensive fluorous-tagged transition metal complexes.

Inert Medium for Direct Gas-Liquid Fluorination

Due to its exceptionally low degradation rate of 0.5 µg s–1 L–1 under elemental fluorine exposure, perfluoro-1,3-dimethylcyclohexane is the optimal solvent for synthesizing highly fluorinated organics. It minimizes solvent consumption and prevents the formation of low-molecular-weight fluorocarbon impurities that complicate product purification [1].

High-Temperature Dielectric Heat Transfer

With a thermal stability ceiling of 450 °C and a high dielectric breakdown voltage, this compound is perfectly suited for vapor-phase soldering, high-voltage electronics cooling, and scanning thermal microscopy (SThM). It provides a wider thermal safety margin than perfluorodecalin, preventing corrosive fragmentation in extreme environments [2].

Oxygen Vector in Microbial Fermentation

Its superior Ostwald coefficient for dioxygen (0.500) makes it a highly efficient oxygen carrier in bioprocessing. Procuring perfluoro-1,3-dimethylcyclohexane over standard perfluorodecalin directly increases oxygen mass transfer rates in dense cell cultures and microbial fermentations, thereby boosting overall biomass or biopolymer yields[3].

Fluorous Biphasic Catalyst Recovery

For pharmaceutical manufacturing utilizing fluorous-tagged transition metal catalysts, perfluoro-1,3-dimethylcyclohexane serves as a highly effective fluorous phase. Its specific solvency profile prevents the aggregation of perfluoroalkyl-substituted ligands, ensuring high reaction yields (up to 95%) while allowing for seamless liquid-liquid extraction and catalyst recycling [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Exact Mass

399.9745

Boiling Point

102.0 °C

Appearance

Solid powder

Melting Point

-70.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q1Y54IOL0P

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

335-27-3

Wikipedia

Perfluoro-1,3-dimethylcyclohexane

Use Classification

Cosmetics -> Solvent
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Cyclohexane, 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Westbrook AW, Ren X, Moo-Young M, Chou CP. Application of hydrocarbon and perfluorocarbon oxygen vectors to enhance heterologous production of hyaluronic acid in engineered Bacillus subtilis. Biotechnol Bioeng. 2018 May;115(5):1239-1252. doi: 10.1002/bit.26551. Epub 2018 Feb 26. PubMed PMID: 29384194.
2: Rauh F, Schwenk M, Pejcic B, Myers M, Ho KB, Stalker L, Mizaikoff B. A mid-infrared sensor for the determination of perfluorocarbon-based compounds in aquatic systems for geosequestration purposes. Talanta. 2014 Dec;130:527-35. doi: 10.1016/j.talanta.2014.07.025. Epub 2014 Jul 25. PubMed PMID: 25159442.
3: Pozzi G, Fish RH. Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts in organic synthesis. Top Curr Chem. 2012;308:213-32. doi: 10.1007/128_2011_240. PubMed PMID: 21928010.
4: Wenska G, Taras-Goślińska K, Łukaszewicz A, Burdziński G, Koput J, Maciejewski A. Mechanism and dynamics of intramolecular triplet state decay of 1-propyl-4-thiouracil and its α-methyl-substituted derivatives studied in perfluoro-1,3-dimethylcyclohexane. Photochem Photobiol Sci. 2011 Aug;10(8):1294-302. doi: 10.1039/c1pp05034f. Epub 2011 May 19. PubMed PMID: 21594285.
5: Podgorsek A, Stavber S, Zupan M, Iskra J, Padua AA, Costa Gomes MF. Solvation of halogens in fluorous phases. Experimental and simulation data for F2, Cl2, and Br2 in several fluorinated liquids. J Phys Chem B. 2008 May 29;112(21):6653-64. doi: 10.1021/jp7121104. Epub 2008 May 8. PubMed PMID: 18461988.
6: Chen X, Lemal DM. Synthesis, basicity, and dynamics of a perfluorocyclohexenyl anion. J Org Chem. 2004 Nov 26;69(24):8205-8. PubMed PMID: 15549788.
7: Taras-Goślińiska K, Wenska G, Skalski B, Maciejewski A, Burdziński G. Intra- and intermolecular electronic relaxation of the second excited singlet and the lowest excited triplet states of 1,3-dimethyl-4-thiouracil in solution. Photochem Photobiol. 2002 May;75(5):448-56. PubMed PMID: 12017469.
8: Zhu X, Wei W, Shi Y, Song X, He Y. [Cause and management of dislocated nuclear fragments during phacoemulsification]. Zhonghua Yan Ke Za Zhi. 2000 Mar;36(2):101-3. Chinese. PubMed PMID: 11853593.
9: Chrisman PA, Newton KA, Reid GE, Wells JM, McLuckey SA. Loss of charged versus neutral heme from gaseous holomyoglobin ions. Rapid Commun Mass Spectrom. 2001;15(23):2334-40. PubMed PMID: 11746900.
10: Stephenson JL Jr, McLuckey SA. Ion/ion reactions for oligopeptide mixture analysis: application to mixtures comprised of 0.5-100 kDa components. J Am Soc Mass Spectrom. 1998 Jun;9(6):585-96. PubMed PMID: 9879372.
11: Rowson NJ, Bacon AS, Rosen PH. Perfluorocarbon heavy liquids in the management of posterior dislocation of the lens nucleus during phakoemulsification. Br J Ophthalmol. 1992 Mar;76(3):169-70. PubMed PMID: 1540563; PubMed Central PMCID: PMC504198.
12: Begley P, Foulger B, Simmonds P. Femtogram detection of perfluorocarbon tracers using capillary gas chromatography-electron-capture negative ion chemical ionisation mass spectrometry. J Chromatogr. 1988 Jul 8;445(1):119-28. PubMed PMID: 3215967.

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